molecular formula C15H13NO2 B2858164 Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034602-23-6

Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No. B2858164
CAS RN: 2034602-23-6
M. Wt: 239.274
InChI Key: YVRMCXGCQZSFAG-UHFFFAOYSA-N
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Description

Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, also known as FETM, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications. FETM is a synthetic compound that has been developed through a series of chemical reactions and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.

Anti-inflammatory and Anticancer Studies

The indole scaffold is present in many bioactive compounds with clinical applications, including anti-inflammatory and anticancer activities . The compound could be used in the synthesis of new derivatives to be screened for these pharmacological activities, aiding in the discovery of novel therapeutic agents.

Antimicrobial and Antitubercular Applications

Indole derivatives are known for their antimicrobial and antitubercular properties. The compound could be utilized in the synthesis of new molecules to be tested for these activities, which could lead to the development of new treatments for bacterial infections and tuberculosis .

Antidiabetic and Antimalarial Potential

Research has indicated that indole derivatives can have antidiabetic and antimalarial effects. The compound could be investigated for its potential to act as a lead compound in the development of new drugs for the treatment of diabetes and malaria .

Anticholinesterase Activity

Compounds with indole moieties have been studied for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. The compound could be explored for its potential to inhibit cholinesterase, which may contribute to research in neurodegenerative disease treatment .

Chemical Synthesis and Drug Design

The compound’s structure could be of interest in the field of chemical synthesis and drug design. Its complex structure might serve as a scaffold for the synthesis of various pharmacologically active derivatives, which can be screened for a wide range of biological activities .

Molecular Docking Studies

Molecular docking studies are crucial in drug discovery, helping to predict the orientation of a drug candidate to its target. The compound could be used in molecular docking simulations to predict its binding affinities to various receptors, which is a step forward in rational drug design .

Pharmacophore Development

As a biologically active pharmacophore, the compound could be used to develop new medicinal compounds. Its indole nucleus could be essential in creating new drugs with broad-spectrum biological activities, contributing to the pharmaceutical industry’s efforts to develop new therapies .

properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15(14-6-3-9-18-14)16-12-7-8-13(16)11-5-2-1-4-10(11)12/h1-6,9,12-13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRMCXGCQZSFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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